2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol
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Overview
Description
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is a synthetic compound that incorporates a tetrahydro-2H-pyran ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol typically involves the following steps:
Selection of Adenine: The synthesis begins with adenine as the nucleobase foundation.
Modification at N9 Position: The adenine is modified at the N9 position to introduce the tetrahydro-2H-pyran ring.
Introduction of Ethanethiol Group: The ethanethiol group is introduced through a substitution reaction, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the purine ring.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and thiol reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Purine Derivatives: Formed from reduction reactions.
Substituted Thiol Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s structure allows it to bind to specific sites on DNA and RNA, potentially inhibiting replication and transcription processes. Additionally, it may modulate enzymatic activities involved in cellular repair and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: Another synthetic adenine derivative with a tetrahydro-2H-pyran ring.
Tetrahydropyranyl Ethers: Commonly used in organic synthesis as protecting groups for alcohols.
Uniqueness
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is unique due to the presence of both a purine derivative and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
920503-57-7 |
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Molecular Formula |
C12H16N4OS |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-[9-(oxan-2-yl)purin-6-yl]ethanethiol |
InChI |
InChI=1S/C12H16N4OS/c18-6-4-9-11-12(14-7-13-9)16(8-15-11)10-3-1-2-5-17-10/h7-8,10,18H,1-6H2 |
InChI Key |
PNZFZGQHJNKIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCS |
Origin of Product |
United States |
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